N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine
Description
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine is a pyrimidinamine derivative characterized by a nitrogen-containing heterocyclic core. Key structural features include:
- N-allyl substitution at the pyrimidinamine nitrogen (position 4).
- 2-[(4-chlorobenzyl)sulfanyl] group at position 2 of the pyrimidine ring.
- 6-{[(4-chlorophenyl)sulfanyl]methyl} substituent at position 5.
The allyl group may enhance solubility or enable covalent interactions in biological systems .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-chlorophenyl)sulfanylmethyl]-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S2/c1-2-11-24-20-12-18(14-27-19-9-7-17(23)8-10-19)25-21(26-20)28-13-15-3-5-16(22)6-4-15/h2-10,12H,1,11,13-14H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJQTQAYKKOLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115315 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478261-61-9 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478261-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine is a compound with significant potential in medicinal chemistry. Its unique structure, featuring both chlorobenzyl and sulfanyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H19Cl2N3S2
- Molecular Weight : 448.4 g/mol
- CAS Number : 478261-61-9
- Purity : Typically ≥95% .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds with similar structural motifs. For instance, derivatives of N-(alkyl/aryl)-4-nitrobenzamide have shown promising inhibitory effects against α-glucosidase, a key enzyme in carbohydrate metabolism. The structure-activity relationship indicates that electron-donating and withdrawing groups significantly influence inhibitory potency .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 5o | 10.75 ± 0.52 | Most active against α-glucosidase |
| 5m | Varies | Position of substituents affects activity |
Antiviral Activity
Similar compounds have demonstrated antiviral properties, particularly against influenza A and Coxsackie B4 viruses. The antiviral mechanism is often linked to the inhibition of viral replication or entry into host cells, assessed through in vitro assays measuring half-maximal inhibitory concentration (IC50) values .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Sulfanyl Groups : These groups enhance interaction with biological targets through hydrogen bonding and hydrophobic interactions.
- Chlorobenzyl Substituents : The presence of chlorine atoms can modulate electronic properties, affecting binding affinity and selectivity for target enzymes or receptors.
- Allyl Group : This moiety may contribute to the overall lipophilicity and membrane permeability of the compound.
Study on Antidiabetic Potential
In a comparative study involving various benzamide derivatives, it was found that compounds with similar sulfanyl structures exhibited notable antidiabetic effects. The study utilized molecular docking simulations to predict binding affinities and interactions with target enzymes, confirming that specific substitutions on the phenyl rings enhanced inhibitory activity .
Antiviral Efficacy Assessment
A series of indole derivatives were synthesized and tested for their antiviral efficacy, paralleling the structural features of this compound. Results indicated that certain modifications led to increased potency against viral strains, suggesting a potential pathway for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinamine Derivatives
Key Findings:
The N-allyl group distinguishes the target compound from analogues like 4-(((4-chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine (), which lacks a nitrogen substitution. Allyl groups may improve membrane permeability or enable covalent modifications in vivo .
Sulfur Linkages: Sulfanyl (S–) groups at positions 2 and 6 are common in bioactive pyrimidines (e.g., ). These linkages contribute to redox activity or serve as hydrogen-bond acceptors/donors .
Crystallographic Insights: Structural studies of similar compounds (e.g., ) reveal that dihedral angles between aromatic substituents and the pyrimidine core influence molecular conformation and packing. For example, dihedral angles of ~12° for phenyl groups in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () suggest moderate planarity, which may optimize π-π stacking in target binding .
Synthetic Challenges :
- The target compound’s allyl and sulfanyl groups likely require specialized synthetic steps, such as protection/deprotection of the amine or controlled thiol coupling. highlights dehydrosulfurization methods for related pyrimidines, though adaptations may be necessary for the allyl substituent .
The target’s chlorinated aryl groups and sulfanyl linkages align with motifs known to disrupt microbial membranes or enzyme function .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer: Synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Solvent selection: Dimethylformamide (DMF) or toluene are common solvents for thioether bond formation .
- Base optimization: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at 120–130°C promotes efficient alkylation .
- Purification: Column chromatography or recrystallization is recommended to isolate the final product with >95% purity .
Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioether formation | DMF | K₂CO₃ | 120 | 68 | |
| Pyrimidine coupling | Toluene | Et₃N | 130 | 72 |
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .
- X-ray crystallography: SHELXL () or ORTEP-3 () are used for resolving crystal structures. For example, bond distances (e.g., C–S at ~1.78 Å) validate sulfanyl group geometry .
- Mass spectrometry: High-resolution ESI-MS determines molecular weight accuracy (e.g., [M+H]⁺ calculated for C₂₁H₁₈Cl₂N₃S₂: 504.87 Da) .
Q. How can researchers screen for initial biological activity?
- Methodological Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Dose-response curves: IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR)?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DHFR enzyme for antimicrobial activity). Optimize ligand conformers with Gaussian09 .
- QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors from ChemAxon .
Table 2: Key Computational Parameters for SAR Studies
| Parameter | Tool/Software | Target Application |
|---|---|---|
| Docking affinity | AutoDock Vina | Enzyme inhibition |
| Pharmacophore alignment | MOE | Selectivity profiling |
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer:
- Disorder modeling: Use SHELXL’s PART instruction to model disordered atoms (e.g., allyl group rotamers) .
- Twinning analysis: Employ PLATON to detect twinning (e.g., BASF parameter > 0.3 indicates significant twinning) .
- Validation tools: Check R-factor convergence (target: R1 < 0.05) and ADP (atomic displacement parameter) consistency with CheckCIF .
Q. How to investigate the reaction mechanism of sulfanyl group substitutions?
- Methodological Answer:
- Kinetic studies: Monitor reaction progress via HPLC at varying temperatures (25–130°C) to determine activation energy (Arrhenius plot) .
- Isotopic labeling: Use ³⁵S-labeled reagents to trace sulfur incorporation via radio-TLC .
- DFT calculations: Gaussian09 simulations can map transition states (e.g., SN2 vs. radical mechanisms) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer:
- Assay standardization: Compare protocols for cell line viability (e.g., ATP-based vs. MTT assays may yield differing IC₅₀ values) .
- Compound purity: Verify via HPLC (retention time > 99%) to exclude impurities as confounding factors .
- Solvent effects: DMSO concentration >1% in cell culture media may artifactually enhance toxicity .
Experimental Design Considerations
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer:
- pH stability: Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours; monitor degradation via LC-MS .
- Light/oxygen controls: Store samples in amber vials under N₂ atmosphere to prevent photo-oxidation of sulfanyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
